
Kneglomeratanone A
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Description
Kneglomeratanone A, also known as this compound, is a useful research compound. Its molecular formula is C22H28O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Source Analysis
The search results focus on general chemical reaction principles, optimization methods (e.g., Design of Experiments), and named reactions (e.g., Arndt-Eistert synthesis, SN1/SN2 mechanisms). None of the sources mention "Kneglomeratanone A" or any structurally related compounds. Key findings from the reviewed materials include:
Hypothetical or Obscure Compound
"this compound" may be:
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A newly discovered or unpublished compound.
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A proprietary substance with restricted public data.
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A misspelled or misreported name (e.g., "Kneglomeratanone" does not align with standard IUPAC nomenclature).
Research Gaps
Specialized databases (e.g., SciFinder, Reaxys) or recent journals may contain preliminary studies not indexed in the provided sources.
Recommendations for Further Research
To investigate "this compound," consider:
Step | Action | Purpose |
---|---|---|
1 | Verify nomenclature via CAS Registry | Confirm the compound’s existence and correct spelling. |
2 | Search patent databases (e.g., USPTO, Espacenet) | Identify proprietary or industry-related studies. |
3 | Consult natural product databases (e.g., NPASS, PubChem) | Determine if it is a secondary metabolite from plants/microbes. |
4 | Collaborate with academic institutions | Access unpublished theses or ongoing research. |
Alternative Approach: Structural Analogues
If "this compound" is a ketone derivative, its reactivity could mirror known ketone-based reactions:
Properties
CAS No. |
155233-37-7 |
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Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-6-(8-phenyloctyl)phenyl]ethanone |
InChI |
InChI=1S/C22H28O3/c1-17(23)22-19(15-20(24)16-21(22)25)14-10-5-3-2-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,15-16,24-25H,2-5,7,10-11,14H2,1H3 |
InChI Key |
IMXQBUNJVMBJFG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CCCCCCCCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CCCCCCCCC2=CC=CC=C2 |
Key on ui other cas no. |
155233-37-7 |
Synonyms |
kneglomeratanone A |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.